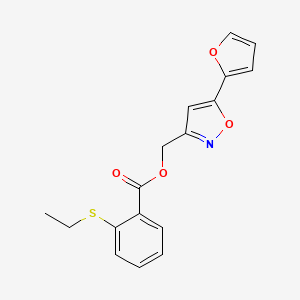
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is an organic compound that can be used as an intermediate in organic synthesis . It has wide applications in the pharmaceutical and pesticide industries, often used in the synthesis of biologically active compounds .
Synthesis Analysis
The compound can be synthesized by reacting 2-furanaldehyde with sodium hydroxide hydrate to obtain 2-furanmethanol, which is then reacted with isocyanate to yield the target product .Wissenschaftliche Forschungsanwendungen
Biobased Polymer Synthesis
Furan derivatives, such as 2,5-bis(hydroxymethyl)furan, have been utilized in the enzymatic synthesis of novel biobased polyesters. These furan polyesters, synthesized with various diacid ethyl esters, exhibit number-average molecular weights around 2000 g/mol. The physical properties of these polyesters are influenced by the methylene units in the dicarboxylic segments, indicating potential applications in sustainable material development (Jiang et al., 2014).
Organic Synthesis and Chemical Reactions
Furan and its derivatives play a critical role in organic synthesis. For example, the reaction of 2-hydroxyaryl(5-methylfur-2-yl)alkanes with ethanolic HCl solution rearranges into corresponding benzofuran derivatives, showcasing the versatility of furan compounds in synthesizing complex organic molecules (Gutnov et al., 1999).
Heteroarylation of Heteroaromatics
Methyl 5-bromo-2-furoate and its derivatives have been used as reagents in palladium-catalysed direct arylation of heteroaromatics, leading to the synthesis of biheteroaryls. This process highlights the utility of furan derivatives in creating complex aromatic structures, which are fundamental in pharmaceutical chemistry (Fu et al., 2012).
Renewable Chemical Synthesis
Furan derivatives are also pivotal in the renewable synthesis of chemicals like terephthalic acid precursors, used in making polyethylene terephthalate (PET). Research has shown that silica molecular sieves catalyze reactions between ethylene and renewable furans, such as methyl 5-(methoxymethyl)-furan-2-carboxylate, for the production of these precursors, demonstrating furan's role in sustainable chemical production (Pacheco et al., 2015).
Natural Product Derivatives and Pharmacological Activities
Furanyl compounds derived from natural sources, such as the red seaweed Gracilaria opuntia, have shown significant pharmacological activities. These compounds exhibit anti-inflammatory, antioxidative, and anti-diabetic properties, indicating the potential of furan derivatives in medicinal chemistry and drug development (Makkar & Chakraborty, 2018).
Safety And Hazards
“(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate” is generally safe under normal usage conditions, but appropriate laboratory procedures and personal protective measures should be followed. Avoid inhalation, ingestion, or contact with skin and eyes. Ensure good ventilation when handling this compound and wear appropriate personal protective equipment, such as gloves and goggles .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethylsulfanylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMWCKTNVXZJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1H-pyrrol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2432811.png)
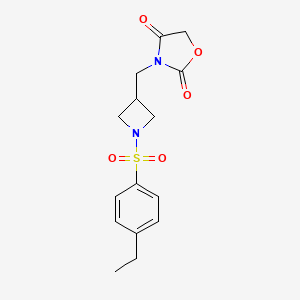
![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-N-(2-(diethylamino)ethyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2432816.png)
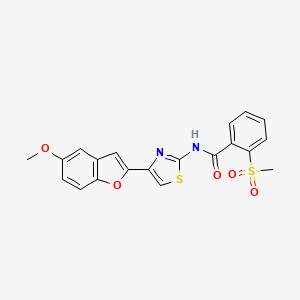
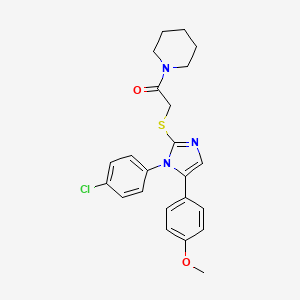
![6-(1,3-benzodioxol-5-yl)-2-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}pyridazin-3(2H)-one](/img/structure/B2432822.png)
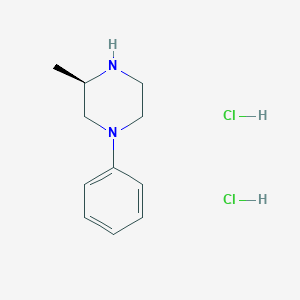
![4-Amino-4-{[2-(trifluoromethyl)phenyl]methyl}-1lambda(6)-thiane-1,1-dione hydroc](/img/structure/B2432824.png)
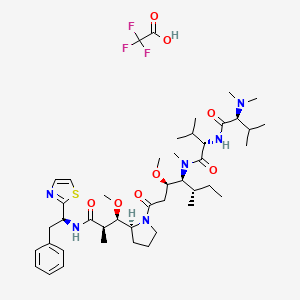
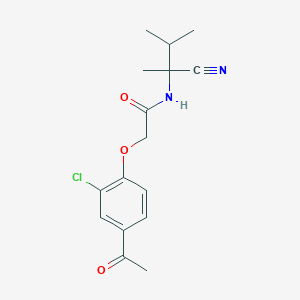
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(2-fluorobenzyl)thiophene-2-carboxamide](/img/structure/B2432827.png)
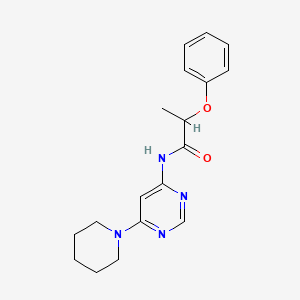
![N-(3-(methylcarbamoyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2432829.png)
![2-((3-fluorobenzyl)thio)-3-(2-methoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2432830.png)